molecular formula C40H56BN B13345211 N-Ethyl-N,N-dimethyldodecan-1-aminium tetraphenylborate

N-Ethyl-N,N-dimethyldodecan-1-aminium tetraphenylborate

Cat. No.: B13345211
M. Wt: 561.7 g/mol
InChI Key: GHCZGOSISJTANM-UHFFFAOYSA-N
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Description

N-Ethyl-N,N-dimethyldodecan-1-aminium tetraphenylborate is a quaternary ammonium compound. Quaternary ammonium compounds are known for their surfactant properties and are widely used in various industrial and scientific applications. This particular compound is characterized by its long alkyl chain and the presence of a tetraphenylborate anion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N,N-dimethyldodecan-1-aminium tetraphenylborate typically involves the quaternization of N,N-dimethyldodecan-1-amine with ethyl bromide, followed by anion exchange with sodium tetraphenylborate. The reaction conditions usually include:

    Temperature: Room temperature to 60°C

    Solvent: Polar solvents like ethanol or acetonitrile

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, thereby optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N,N-dimethyldodecan-1-aminium tetraphenylborate can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.

    Oxidation and Reduction: The long alkyl chain can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides and nucleophiles. Conditions typically involve polar solvents and moderate temperatures.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using catalysts like palladium on carbon.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

Scientific Research Applications

N-Ethyl-N,N-dimethyldodecan-1-aminium tetraphenylborate has several scientific research applications:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in studies involving membrane interactions due to its surfactant properties.

    Medicine: Investigated for its potential antimicrobial properties.

    Industry: Utilized in formulations for detergents and disinfectants.

Mechanism of Action

The mechanism of action of N-Ethyl-N,N-dimethyldodecan-1-aminium tetraphenylborate involves its interaction with cell membranes. The compound can disrupt lipid bilayers, leading to increased membrane permeability. This property is particularly useful in its antimicrobial applications, where it can cause cell lysis in bacteria.

Comparison with Similar Compounds

Similar Compounds

  • N-Decyl-N,N-dimethyldecan-1-aminium chloride
  • N-Ethyl-N,N-dimethyldodecan-1-aminium bromide

Uniqueness

N-Ethyl-N,N-dimethyldodecan-1-aminium tetraphenylborate is unique due to the presence of the tetraphenylborate anion, which can enhance its solubility in organic solvents and improve its phase transfer capabilities compared to other quaternary ammonium compounds.

Properties

Molecular Formula

C40H56BN

Molecular Weight

561.7 g/mol

IUPAC Name

dodecyl-ethyl-dimethylazanium;tetraphenylboranuide

InChI

InChI=1S/C24H20B.C16H36N/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-5-7-8-9-10-11-12-13-14-15-16-17(3,4)6-2/h1-20H;5-16H2,1-4H3/q-1;+1

InChI Key

GHCZGOSISJTANM-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CCCCCCCCCCCC[N+](C)(C)CC

Origin of Product

United States

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